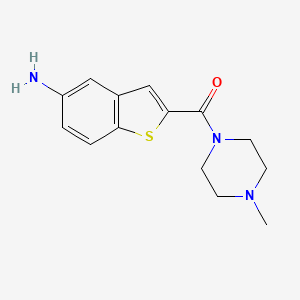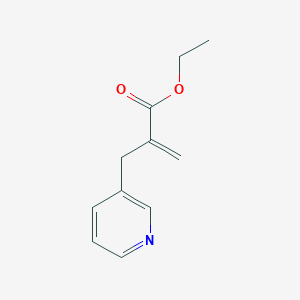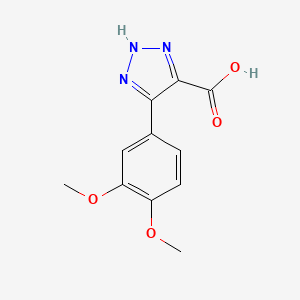
6-Amino-5,5-dimethylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5,5-dimethylhexan-1-ol is an organic compound with the molecular formula C8H19NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-5,5-dimethylhexan-1-ol involves the reaction of 1,6-hexanediol with ammonia and hydrogen in the presence of a calcium carbonate catalyst. The reaction is typically carried out at temperatures ranging from 270°C to 290°C and pressures between 150 Mpa and 180 Mpa for 1.5 to 2 hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar catalytic processes, with a focus on optimizing yield and purity. The use of environmentally friendly catalysts and reaction conditions is a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-5,5-dimethylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or amides.
Applications De Recherche Scientifique
6-Amino-5,5-dimethylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Amino-5,5-dimethylhexan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Comparaison Avec Des Composés Similaires
6-Amino-1-hexanol: Similar structure but lacks the dimethyl substitution.
2-Amino-5,5-dimethylhexan-1-ol: Positional isomer with the amino group at a different position.
Uniqueness: 6-Amino-5,5-dimethylhexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a dimethyl-substituted hexane backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
6-amino-5,5-dimethylhexan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(2,7-9)5-3-4-6-10/h10H,3-7,9H2,1-2H3 |
Clé InChI |
XSFNEPOQEVUTEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCO)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)


![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)
![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)




